molecular formula C20H22N6O3 B2432789 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034519-65-6

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2432789
M. Wt: 394.435
InChI Key: DAGVFDOWSCQDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A series of thiazolidinone derivatives were synthesized, showcasing significant antimicrobial activity against a variety of bacteria and fungi, indicating potential for the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012). Additionally, novel pyridothienopyrimidines and pyridothienotriazines demonstrated notable antimicrobial activities, suggesting their utility in combatting microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antitumor and Antioxidant Activities

Derivatives synthesized from the compound have shown promising antitumor and antioxidant activities. Notably, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic effects against various cancer cell lines, suggesting potential for cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Similarly, some newly synthesized compounds were evaluated for their antioxidant activity, revealing several compounds with promising antioxidant properties (Mohamed & El-Sayed, 2019).

Novel Synthetic Pathways

Research has also focused on developing new synthetic methods utilizing this compound as an intermediate or key precursor. For instance, a novel palladium-catalyzed Suzuki coupling method was employed to synthesize a highly selective CRF1 antagonist, highlighting the compound's role in advancing radiopharmaceutical synthesis for potential PET imaging applications (Kumar et al., 2003). Another study presented an efficient synthesis of triazine and triazepine derivatives, acting as potential anti-tumor agents, showcasing the compound's versatility in synthesizing structurally diverse and biologically active molecules (Badrey & Gomha, 2012).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-25(2)19-22-16(23-20(24-19)26-9-5-6-10-26)12-21-17(27)14-11-13-7-3-4-8-15(13)29-18(14)28/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGVFDOWSCQDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

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